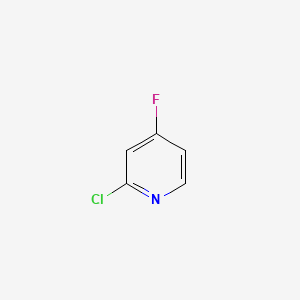

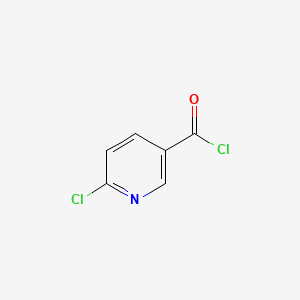

6-chloro-N-(2-methylpropyl)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-N-(2-methylpropyl)pyridazin-3-amine (CMP) is an organic compound that has been used in a variety of research applications. The compound is a derivative of pyridazine, a heterocyclic aromatic compound with a 5-member ring containing three nitrogen atoms and two carbon atoms. CMP is an important research tool due to its wide range of applications, such as its potential use as an enzyme inhibitor, as a drug delivery agent, and as a building block for drug synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

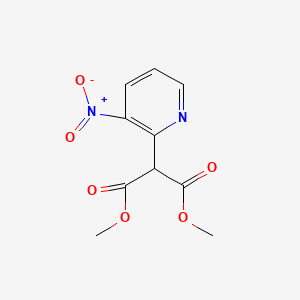

Synthesis of Pyridazine Derivatives :The scientific exploration of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine involves the synthesis and reactions with other compounds to form novel derivatives. For instance, the synthesis process has led to the formation of novel Pyrimido[4,5-c]pyridazine and s-Triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives. These derivatives are formed through the reaction of chloro-diphenylpyridazine-carbonitrile with potassium thiocyanate, producing isothiocyanate derivatives. Further reaction with aromatic amines in ethanol yields pyrimido[4,5-c]pyridazine derivatives. These compounds, when reacted with hydrazine hydrate, lead to the formation of 6-hydrazino derivatives. Additionally, hydrazino compounds can react with a variety of reagents to produce new pyrimidopyridazines and a number of s-triazolo derivatives (Abdel Moneam, 2004).

Chemical Reactions and Potential Applications

N-Nitration of Secondary Amines :Research has also shown the potential of these compounds in the N-nitration of secondary amines. The nitration of 4-chloro-5-substituted-pyridazin-3-one with copper nitrate trihydrate in acetic anhydride results in the formation of 4-chloro-2-nitro-5-substituted-pyridazin-3-one. This demonstrates the compound's potential in transferring nitro groups under mild neutral conditions (Park et al., 2003).

Research on Heterocyclic Compounds

Heterocyclic Compound Synthesis :The compound is also involved in the synthesis of heterocyclic compounds, such as thiazolo[3,2-b]pyridazin-4-ium perchlorates. These compounds are prepared by acid-cyclization of ketosulfides and thioacetonitriles, which are derived from methyl-and phenyl-pyridazine-thiones. The resulting quarternary salts can be treated with potassium hydroxide or secondary amines to yield different pyridazine derivatives (Arakawa et al., 1977).

Propiedades

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)5-10-8-4-3-7(9)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKAEZGQGBNFMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383013 |

Source

|

| Record name | 6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

CAS RN |

686277-32-7 |

Source

|

| Record name | 6-chloro-N-(2-methylpropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)